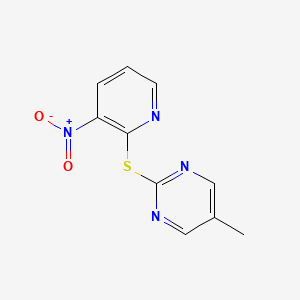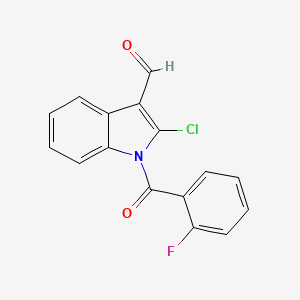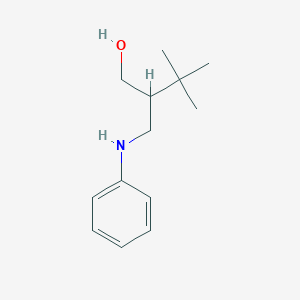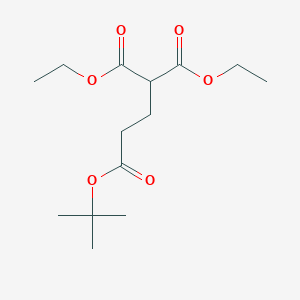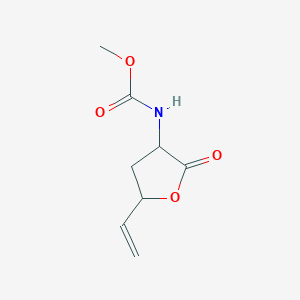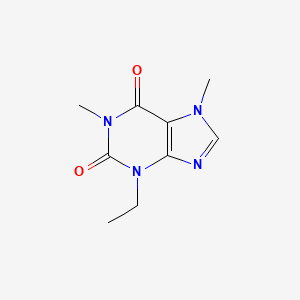
3-Ethyl-1,7-dimethyl-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1,7-dimethyl-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids and in other organisms. This compound is known for its pharmacological properties and is structurally related to other methylxanthines like caffeine and theophylline .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1,7-dimethyl-purine-2,6-dione typically involves the alkylation of theophylline. One common method includes the reaction of theophylline with ethyl iodide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the same alkylation reaction but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1,7-dimethyl-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydro derivatives.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-1,7-dimethyl-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1,7-dimethyl-purine-2,6-dione involves the inhibition of phosphodiesterases (PDEs), leading to an increase in intracellular cyclic AMP (cAMP) levels. This results in various physiological effects, including bronchodilation and anti-inflammatory actions. The compound also acts as an antagonist of adenosine receptors, which contributes to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theophylline: 1,3-Dimethylxanthine, used primarily for its bronchodilator effects.
Caffeine: 1,3,7-Trimethylxanthine, widely known for its stimulant properties.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3-Ethyl-1,7-dimethyl-purine-2,6-dione is unique due to its specific ethyl substitution, which alters its pharmacokinetic and pharmacodynamic properties compared to other methylxanthines. This modification can result in different therapeutic effects and metabolic pathways .
Eigenschaften
CAS-Nummer |
7464-74-6 |
|---|---|
Molekularformel |
C9H12N4O2 |
Molekulargewicht |
208.22 g/mol |
IUPAC-Name |
3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2/c1-4-13-7-6(11(2)5-10-7)8(14)12(3)9(13)15/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KHZSLIYYSMHPLX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1,3-Bis(4-methylphenyl)imidazolidin-2-ylidene]-1,3-bis(4-methylphenyl)imidazolidine](/img/structure/B13994732.png)
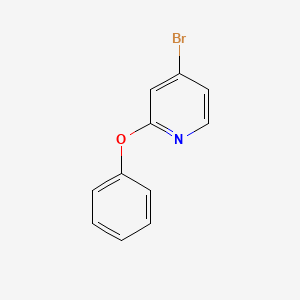
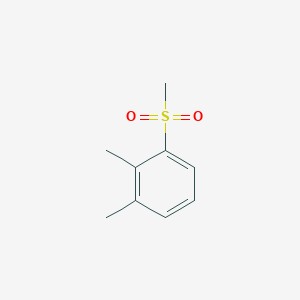
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994749.png)
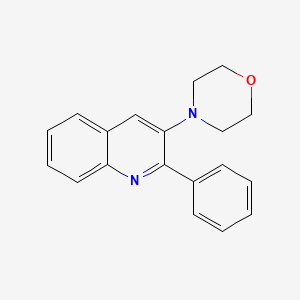
![3,3'-(Methanediyldicyclohexane-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]](/img/structure/B13994757.png)
![2,3,5,6-Tetrafluoro-n,n-dimethyl-4-[(e)-phenyldiazenyl]aniline](/img/structure/B13994773.png)
